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Several commercial databases such as PubChem () provide basic information on the compound's structure, molecular weight, and CAS number (477846-96-1). These resources also list suppliers of 4-(2-Bromo-4-nitrophenyl)morpholine, suggesting potential use in research, although the specific applications remain unclear.
Researchers might be interested in 4-(2-Bromo-4-nitrophenyl)morpholine due to its structural similarity to other compounds with known research applications. The molecule contains a morpholine ring, a common functional group found in various medicines and bioactive molecules. Additionally, the presence of a nitro group suggests potential exploration in areas like explosives or materials science.
4-(2-Bromo-4-nitrophenyl)morpholine is an organic compound with the molecular formula C10H11BrN2O3 and a molecular weight of 287.1 g/mol. It features a morpholine ring substituted with a bromo and nitro group on the phenyl moiety. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals and biologically active agents. Its unique structure contributes to its reactivity and interaction with biological targets.
The chemical behavior of 4-(2-Bromo-4-nitrophenyl)morpholine is influenced by the presence of both the bromine and nitro substituents. Common reactions include:
Research indicates that 4-(2-Bromo-4-nitrophenyl)morpholine exhibits notable biological activities. It has been studied for its potential as an anti-cancer agent, showing efficacy in inhibiting tumor growth in various cancer cell lines. Additionally, its structural features suggest possible interactions with enzymes and receptors, making it a candidate for further pharmacological exploration .
The synthesis of 4-(2-Bromo-4-nitrophenyl)morpholine generally involves multi-step organic reactions. A common method includes:
A detailed synthetic route may involve using solvents like toluene and employing techniques such as thin-layer chromatography (TLC) for monitoring reaction progress.
4-(2-Bromo-4-nitrophenyl)morpholine finds applications primarily in:
Interaction studies demonstrate that 4-(2-Bromo-4-nitrophenyl)morpholine can bind to various biological targets, including proteins involved in cancer pathways. These interactions are often examined using techniques such as:
These studies help elucidate its mechanism of action and guide further development.
Several compounds share structural similarities with 4-(2-Bromo-4-nitrophenyl)morpholine, including:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
4-(3-Bromo-2-nitrophenyl)morpholine | Similar morpholine structure with different halogen | Different substitution pattern affecting reactivity |
4-Morpholinonaphthalen-2-ol | Contains a naphthalene moiety | Enhanced aromatic stability |
2-Bromo-4-nitrophenol | Lacks morpholine ring | More polar due to hydroxyl group |
These compounds are noteworthy for their varying biological activities and synthetic pathways, highlighting the uniqueness of 4-(2-Bromo-4-nitrophenyl)morpholine due to its specific combination of substituents and morpholine structure.